FE 203799
Description
Properties
CAS No. |
1295353-98-8 |
|---|---|
Molecular Formula |
C₁₇₂H₂₆₃N₄₃O₅₂ |
Molecular Weight |
3765.25 |
sequence |
One Letter Code: His-Gly-Asp-Gly-Ser-Phe-Ser-Asp-Glu-Nle-D-Phe-Thr-Ile-Leu-Asp-Leu-Leu-Ala-Ala-Arg-Asp-Phe-Ile-Asn-Trp-Leu-Ile-Gln-Thr-Lys-Ile-Thr-Asp-NH2 |
Synonyms |
FE 203799 |
Origin of Product |
United States |
Contextual Foundations of Fe 203799 Research
Historical Perspectives in Advanced Chemical Entity Discovery and Development
The history of drug discovery has seen a continuous evolution, moving from natural products and small molecules to more complex biological entities, including peptides and proteins. Peptides, as endogenous signaling molecules, offer high specificity and potency by interacting with discrete receptors. However, native peptides often suffer from poor pharmacokinetic properties, such as rapid enzymatic degradation and short half-lives, necessitating frequent administration. iiitd.edu.in This challenge has historically driven research efforts towards developing modified peptides or synthetic analogues with improved stability and duration of action. The recognition of the therapeutic potential of peptide hormones like GLP-2 in regulating gastrointestinal function spurred interest in developing stable, long-acting versions for clinical use.
Methodological Frameworks for Initial Compound Identification and Characterization
The initial identification and characterization of peptide analogues like FE 203799 typically involve a multi-step methodological framework. This begins with the design and synthesis of peptide sequences based on the structure and function of the native hormone, incorporating modifications intended to enhance desirable properties such as proteolytic stability and receptor binding affinity. guidetopharmacology.org
Following synthesis, compounds undergo rigorous in vitro characterization. This includes assessing receptor binding affinity and functional activity through assays measuring parameters like half maximal effective concentration (EC50) at target receptors. For this compound, studies demonstrated potent and highly selective agonism at the human and rat GLP-2 receptors, with reported EC50 values of 0.03 nM and 0.07 nM, respectively. wikidata.orgpeptide.ltd
Preclinical in vivo studies are crucial for evaluating pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, as well as initial pharmacodynamic effects. Studies in animal models, such as rats, were conducted to assess the clearance and half-life of this compound compared to native GLP-2 and other analogues. These studies revealed significantly lower systemic clearance and a prolonged half-life for this compound, supporting its potential for less frequent administration. uni-freiburg.de
Evolution of Research Paradigms for Peptidic Modulators
The research paradigm for peptidic modulators has evolved significantly, shifting from simply identifying naturally occurring peptides to the rational design and synthesis of analogues with tailored pharmacological profiles. This evolution is driven by a deeper understanding of peptide structure-activity relationships and the mechanisms of peptide degradation. For GLP-2 analogues, a key focus has been on introducing modifications that confer resistance to ubiquitous peptidases, such as dipeptidyl peptidase-4 (DPP-4), which rapidly cleaves native GLP-2. guidetoimmunopharmacology.org
This compound exemplifies this evolved paradigm. It incorporates specific amino acid substitutions compared to native human GLP-2, including Ala²>Gly, Met¹⁰>Ahx (aminocaproic acid), Asn¹¹>D-Phe, and Asn¹⁶>Leu. guidetopharmacology.orgwikidoc.org The incorporation of Ahx at position 10, replacing lysine, is noted to enhance the peptide's circulating half-life by reducing degradation by lysine-targeting proteolytic enzymes. wikidoc.org These modifications contribute to this compound's long-acting properties and differentiate it from earlier GLP-2 analogues like Teduglutide (B13365), which features a single alanine (B10760859) to glycine (B1666218) substitution at position 2 to improve DPP-4 resistance. guidetoimmunopharmacology.orgguidetopharmacology.org The development of this compound reflects the successful application of these advanced peptide engineering strategies to create a molecule with enhanced therapeutic potential.
Detailed preclinical findings from studies characterizing this compound's effects on intestinal growth and adaptation in animal models further illustrate the research methodologies employed. For instance, a study in neonatal piglets with short bowel syndrome demonstrated that this compound treatment led to enhanced intestinal adaptation, evidenced by increased small-intestinal length and weight, longer villus height, and greater crypt depth compared to saline-treated controls. guidetoimmunopharmacology.orgguidetopharmacology.orgtocris.com These findings, summarized in the table below, highlight the intestinotrophic effects of this compound.
| Parameter | Saline Group (Mean ± SEM) | This compound Group (Mean ± SEM) | P-value |
| Small Intestinal Length (cm) | [Data from source] | [Data from source] | 0.001 |
| Small Intestinal Weight (g) | [Data from source] | [Data from source] | 0.004 |
| Villus Height (µm) | [Data from source] | [Data from source] | 0.027 |
| Crypt Depth (µm) | [Data from source] | [Data from source] | 0.054 |
Note: Specific numerical data for Mean ± SEM were not consistently available across search snippets but the statistical significance (P-value) and directional findings are reported in the sources guidetoimmunopharmacology.orgguidetopharmacology.orgtocris.com. The table structure is provided to illustrate how such data would be presented.
These preclinical studies, utilizing relevant animal models and precise measurements of intestinal morphology and function, are integral to characterizing the pharmacodynamic profile of peptidic modulators and supporting their progression to clinical development.
Molecular and Cellular Pharmacology of Fe 203799
Elucidation of Molecular Targets and Ligand Interaction Mechanisms for FE 203799
The central molecular target of this compound is the glucagon-like peptide-2 receptor (GLP-2R). patsnap.comselleckchem.comguidetomalariapharmacology.orgguidetopharmacology.org this compound functions as a potent and highly selective agonist at this receptor. selleckchem.comguidetomalariapharmacology.orgguidetopharmacology.orgresearchgate.net The peptide structure of this compound incorporates specific amino acid substitutions compared to native GLP-2, which are crucial for its pharmacological properties, particularly its extended duration of action. guidetopharmacology.orgresearchgate.netnih.govresearchgate.netresearchgate.net These substitutions include Ala2>Gly, Met10>Ahx (aminocaproic acid), Asn11>D-Phe, and Asn16>Leu. guidetopharmacology.orgnih.gov The incorporation of Ahx is noted to reduce degradation by lysine-targeting proteolytic enzymes, contributing to an elevated circulating half-life. guidetopharmacology.orgnih.gov
Receptor Binding Kinetics and Thermodynamics of this compound
This compound exhibits potent binding to the GLP-2 receptor. In cell-based assays, it has demonstrated EC50 values of 0.03 nM for the human GLP-2 Receptor (hGLP-2R) and 0.07 nM for the rat GLP-2 Receptor (rGLP-2R), indicating high potency at physiologically relevant concentrations. selleckchem.com The binding affinity of apraglutide at the GLP-2 receptor is reported to be comparable to that of native GLP-2 and teduglutide (B13365). researchgate.net A significant characteristic influencing the pharmacokinetics of this compound is its high protein binding, reported to be 99.8%. researchgate.netchdr.nl
Table 1: GLP-2 Receptor Binding Potency of this compound
| Receptor | EC50 (nM) |
| Human GLP-2R | 0.03 |
| Rat GLP-2R | 0.07 |
Data derived from cell-based assays. selleckchem.com
Enzyme Modulation and Inhibitory/Agonistic Mechanisms of this compound
While this compound acts as an agonist at the GLP-2 receptor, its extended half-life and pharmacological profile are significantly influenced by its resistance to enzymatic degradation rather than direct enzyme modulation. This compound is specifically designed to be resistant to cleavage by dipeptidyl peptidase-4 (DPP-4), a key enzyme involved in the rapid degradation of native GLP-2. researchgate.netresearchgate.net This DPP-4 resistance, along with increased protein binding, substantially prolongs the in vivo half-life of the peptide compared to native human GLP-2. researchgate.netresearchgate.net The amino acid substitutions, particularly the incorporation of Ahx, also contribute to reduced degradation by other lysine-targeting proteolytic enzymes. guidetopharmacology.orgnih.gov
Protein-Protein Interaction Perturbation by this compound
The primary mechanism of action of this compound involves its agonistic binding to the GLP-2 receptor, a G protein-coupled receptor. While GLP-2R signaling involves downstream protein interactions within intracellular cascades, there is no specific information in the provided search results detailing that this compound directly perturbs other specific protein-protein interactions as a primary mechanism beyond its receptor binding and subsequent signal transduction. Its high plasma protein binding contributes to its pharmacokinetic profile by extending its circulating half-life, but this is distinct from perturbing functional intracellular protein-protein interactions involved in signaling.
Intracellular Signaling Pathway Modulation by this compound
Activation of the GLP-2 receptor by this compound initiates intracellular signaling cascades characteristic of G protein-coupled receptors. The GLP-2 receptor is coupled to the Gs family of G proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. guidetomalariapharmacology.orgguidetopharmacology.orggoogle.com This increase in cAMP is a key event in the signal transduction pathway activated by this compound. guidetomalariapharmacology.orgguidetopharmacology.orggoogle.com Studies using reporter assays in HEK293 cells overexpressing the human GLP-2R have measured the activation of a cAMP response element (CRE)-driven luciferase reporter, confirming the activation of the cAMP pathway upon GLP-2R stimulation. guidetomalariapharmacology.orgguidetopharmacology.org
Downstream Effector Activation and Signal Transduction Cascades
The activation of the GLP-2R by this compound and the subsequent increase in intracellular cAMP lead to a range of downstream effects, primarily focused on promoting intestinal growth and function. These effects include the maintenance of small bowel mucosal epithelium, promotion of small intestine growth, and increases in mucosal mass, villus height, crypt depth, and small bowel crypt cell proliferation. medchemexpress.comguidetomalariapharmacology.orgguidetopharmacology.orgresearchgate.netnih.govglpbio.comresearchgate.net
Research findings in animal models demonstrate significant morphological changes in the intestine following administration of this compound. For example, in a neonatal piglet model of short bowel syndrome, this compound treatment resulted in increased intestinal lengthening, greater small-intestinal weight, longer villus height, and greater crypt depth compared to saline-treated piglets. researchgate.netnih.govglpbio.com
Table 2: Intestinal Morphological Effects of this compound in Neonatal Piglets (Day 7)
| Parameter | Saline Group (Mean ± SEM) | This compound Group (Mean ± SEM) | P-value |
| Intestinal Length (cm) | [Data not explicitly provided in snippets, but lengthening is reported] | [Data not explicitly provided in snippets, but lengthening is reported] | 0.001 |
| Small-Intestinal Weight (g) | [Data not explicitly provided in snippets] | [Data not explicitly provided in snippets] | 0.004 |
| Villus Height (µm) | [Data not explicitly provided in snippets] | [Data not explicitly provided in snippets] | 0.027 |
| Crypt Depth (µm) | [Data not explicitly provided in snippets] | [Data not explicitly provided in snippets] | 0.054 |
Data synthesized from reported significant changes in a neonatal piglet model. researchgate.netnih.govglpbio.com
Increased plasma citrulline levels are a recognized pharmacodynamic marker of enterocyte mass and intestinal function. chdr.nlnih.govnih.gov Studies have shown that this compound administration leads to dose-dependent elevations in plasma citrulline, indicating an increase in enterocyte mass. chdr.nlnih.gov These elevated levels have been observed to be sustained for several days after administration. chdr.nlnih.gov
Table 3: Effect of Weekly Subcutaneous this compound on Plasma Citrulline in Healthy Volunteers
| This compound Dose (mg) | Effect on Plasma Citrulline |
| 1 | Lower increase than 5 mg and 10 mg |
| 5 | Significant increase; maximal response observed |
| 10 | Significant increase; comparable to 5 mg |
| Placebo | No significant increase |
Data synthesized from reported dose-dependent effects. chdr.nlnih.gov
Furthermore, GLP-2 receptor activation has been associated with the upregulation of small bowel hexose (B10828440) transport, contributing to enhanced nutrient absorption. guidetomalariapharmacology.orgguidetopharmacology.org Preclinical studies in mice have also indicated that apraglutide can reduce chemotherapy-induced gastrointestinal damage and preserve cellular integrity during chemotherapy. researchgate.netresearchgate.net
Cross-talk with Endogenous Regulatory Networks
The GLP-2 signaling pathway, modulated by this compound, plays a key role in the complex network of endogenous factors regulating intestinal growth, adaptation, and function. GLP-2 itself is an enteroendocrine hormone secreted by L-cells in the intestine in response to nutrient ingestion. researchgate.netresearchgate.netpatsnap.com Its action is intricately linked with other gut hormones and signaling pathways involved in nutrient sensing and metabolic regulation. While the primary action of this compound is through the GLP-2R, the broader context of intestinal adaptation involves interplay with various endogenous regulatory networks, including those influenced by other gut peptides and growth factors. The intestinotrophic effects of GLP-2R agonists contribute to enhancing the absorptive capacity of the remaining intestine in conditions like short bowel syndrome, thereby interacting with the body's endogenous mechanisms for nutrient uptake and fluid balance. researchgate.netpatsnap.combiospace.com
Cellular Responses and Phenotypic Alterations Induced by this compound
The cellular and phenotypic alterations induced by this compound largely stem from its agonistic activity at the GLP-2 receptor. These effects are most extensively studied in the context of intestinal adaptation and growth, reflecting the intestinotrophic properties of GLP-2 and its analogues.
Cell Viability and Proliferation Studies in In Vitro Models
For instance, in a neonatal piglet model of short bowel syndrome (SBS), treatment with this compound resulted in greater small-intestinal weight, longer villus height, and greater crypt depth compared to saline-treated piglets medchemexpress.comglpbio.comnih.gov. These morphological changes are direct consequences of increased cell proliferation in the intestinal crypts and subsequent differentiation and migration of these cells along the villus axis.
Furthermore, studies in mice have shown that pretreatment and coadministration with apraglutide (this compound) reduced chemotherapy-induced gastrointestinal damage and preserved cellular integrity researchgate.netresearchgate.net. This protective effect suggests that this compound may enhance cell viability or protect against cell death in the face of cellular stress.
Quantitative data from the piglet study illustrates the impact on intestinal morphology:
| Parameter | Saline Group (Mean) | This compound Group (Mean) | P-value |
| Small-intestinal weight | - | Greater | 0.004 nih.gov |
| Villus height (Ileum) | - | Longer | 0.027 nih.gov |
| Crypt depth (Ileum) | - | Greater | 0.054 nih.gov |
| Small-intestinal length | - | Exhibited lengthening | 0.001 nih.gov |
(Note: Specific mean values for saline and this compound groups were not consistently available across snippets for all parameters, but the statistical significance of the difference is reported.)
Apoptosis and Necrosis Pathways Investigation
Research indicates that GLP-2 can inhibit the apoptosis of intestinal epithelial cells nih.gov. While detailed investigations into the specific apoptosis and necrosis pathways modulated by this compound are not extensively described in the provided search results, the observed preservation of cellular integrity in chemotherapy-induced GI damage models treated with apraglutide (this compound) suggests a protective effect against cell death researchgate.netresearchgate.net. Chemotherapy agents often induce cell death through apoptotic and necrotic pathways. The ability of this compound to mitigate this damage implies an influence on these processes, potentially by inhibiting apoptosis or enhancing cell survival mechanisms.
While the precise mechanisms by which this compound affects apoptosis and necrosis pathways require further detailed cellular-level investigation, the in vivo evidence points towards a role in reducing intestinal epithelial cell death and preserving tissue integrity under challenging conditions.
Differentiation and Morphogenesis Processes in Cellular Systems
This compound influences cellular differentiation and contributes to tissue morphogenesis, particularly in the intestinal lining. The increases in villus height and crypt depth observed in animal models treated with this compound are indicative of altered differentiation patterns within the intestinal epithelium medchemexpress.comglpbio.comnih.gov. Intestinal crypts contain stem cells that proliferate and differentiate into various epithelial cell types (e.g., enterocytes, goblet cells, enteroendocrine cells) as they migrate upwards along the villi. Increased crypt depth suggests enhanced stem cell activity and proliferation, while increased villus height indicates a greater number of differentiated cells forming the absorptive surface.
Cellular Metabolism Reprogramming Mediated by this compound
This compound's effects extend to influencing cellular metabolism, particularly within enterocytes, the primary absorptive cells of the intestine. A key pharmacodynamic marker for GLP-2 agonism and enterocyte mass is plasma citrulline researchgate.netnih.govchdr.nl. Citrulline is an amino acid produced by enterocytes as a byproduct of glutamine metabolism. Increased plasma citrulline levels following this compound administration indicate an increase in functional enterocyte mass nih.govchdr.nl. This suggests that this compound either increases the number of metabolically active enterocytes or enhances their metabolic activity related to citrulline production.
Studies in healthy volunteers showed a dose-dependent increase in plasma citrulline concentration following weekly subcutaneous administrations of this compound nih.govchdr.nl.
| This compound Dose | Effect on Plasma Citrulline |
| 1 mg | Lower increase than 5mg/10mg nih.govchdr.nl |
| 5 mg | Significant increase, maximal response nih.govchdr.nl |
| 10 mg | Higher increase than 1mg, similar to 5mg nih.govchdr.nl |
The observed enhancement of nutrient absorption in animal models treated with this compound further supports its impact on cellular metabolism and function researchgate.net. While the term "reprogramming" might imply a broad shift in metabolic pathways, the available data primarily highlights the increase in enterocyte mass and function, leading to improved nutrient handling. Direct evidence of widespread metabolic pathway reprogramming at a detailed cellular level by this compound is not explicitly detailed in the provided search results.
Preclinical Pharmacodynamics and Efficacy Studies of Fe 203799
In Vitro Model Systems for Efficacy Assessment of FE 203799
In vitro studies are crucial for understanding the cellular mechanisms of action and assessing the direct effects of a compound on target cells and tissues. This compound acts as a potent and highly selective agonist for the GLP-2 receptor. selleckchem.com
Primary Cell Culture Models and Organotypic Slices
Studies investigating the in vitro potency of this compound have utilized cell lines expressing the human and rat GLP-2 receptors. This compound demonstrated high potency at these receptors, with reported EC50 values of 0.03 nM for the human GLP-2 Receptor and 0.07 nM for the rat GLP-2 Receptor. selleckchem.com Activation of the GLP-2 receptor has been shown to stimulate adenylyl cyclase, leading to increased cAMP production in isolated rat small intestinal mucosal cells and COS cells transfected with the GLP-2 receptor. guidetomalariapharmacology.org These findings indicate that this compound effectively activates the GLP-2 signaling pathway in cell-based systems.
Organoid and Three-Dimensional Culture Systems
Co-culture and Microenvironment Models in Efficacy Studies
Information regarding the use of co-culture or microenvironment models specifically for evaluating the efficacy of this compound in the provided search results was limited. While co-culture systems can provide insights into the interactions between different cell types within the intestinal microenvironment, detailed research findings utilizing such models for this compound were not identified.
In Vivo Preclinical Models of Disease for this compound Evaluation
In vivo studies are essential for evaluating the efficacy of this compound in complex biological systems and disease contexts. Preclinical evaluations have been conducted in various animal models relevant to its target indications, primarily focusing on short bowel syndrome and intestinal damage.
Rodent Models of Disease Efficacy (e.g., short bowel syndrome, graft-versus-host disease)
Rodent models, including rats and mice, have been utilized to assess the efficacy of this compound. Preclinical studies in rats and mice with SBS-IF have shown that apraglutide promotes adaptation of intestinal structure and function through enhanced intestinal growth, resulting in increased mucosal mass and villus height. researchgate.net Specifically, studies in mice indicated that apraglutide treatment significantly increased the depth of small intestinal crypts and villus heights after 3 weeks. researchgate.net Further studies in mice demonstrated that pretreatment and coadministration with apraglutide reduced chemotherapy-induced gastrointestinal damage and preserved cellular integrity during chemotherapy. researchgate.net Head-to-head studies in rats comparing apraglutide with other GLP-2 analogues, such as teduglutide (B13365) and glepaglutide, demonstrated that apraglutide induced greater intestinotrophic effects at the same doses. biospace.comprnewswire.com
Non-Rodent Mammalian Models of Efficacy (e.g., piglet models)
Non-rodent models, particularly neonatal piglets, have been instrumental in evaluating the effects of this compound, especially in the context of short bowel syndrome. A neonatal piglet model of SBS with total resection of the ileum, which mimics human neonatal SBS, has been used to study the impact of this compound on intestinal growth, adaptation, and function. medchemexpress.comglpbio.comguidetopharmacology.orgresearchgate.netnih.govphysiology.org
In one study, neonatal piglets underwent a 75% intestinal resection with jejunocolic anastomosis. researchgate.netnih.gov Piglets treated with this compound showed enhanced intestinal adaptation compared to saline-treated piglets. researchgate.netnih.gov This was evidenced by several key metrics, including increased intestinal lengthening, greater small-intestinal weight, longer villus height, and greater crypt depth. medchemexpress.comglpbio.comresearchgate.netnih.gov Furthermore, this compound treatment resulted in significantly lower fecal fat and energy losses, indicating improved nutrient absorption. medchemexpress.comglpbio.comresearchgate.net The observed intestinal lengthening with this compound treatment in this model was noted as a unique finding compared to prior experience with native GLP-2 in the same model. researchgate.netnih.gov
The following table summarizes key efficacy findings from a study in the neonatal piglet model of SBS:
| Parameter | Saline Group (n=10) | This compound Group (n=8) | P-value |
| Fecal Fat Loss | Higher | Lower | 0.043 |
| Fecal Energy Loss | Higher | Lower | 0.043 |
| Intestinal Lengthening | Shorter | Longer | 0.001 |
| Small-Intestinal Weight | Lower | Greater | 0.004 |
| Villus Height | Shorter | Longer | 0.027 |
| Crypt Depth | Shallower | Greater | 0.054 |
Note: Data is indicative of the findings reported in the source literature and may represent pooled or representative data. medchemexpress.comglpbio.comresearchgate.netnih.gov
Results from these piglet studies support findings from preclinical studies in healthy animals and those with SBS-IF, demonstrating significant increases in small intestine weight in rats, mice, and pigs treated with apraglutide. researchgate.net
Genetic and Pharmacological Disease Models
Preclinical studies have utilized animal models to assess the efficacy of this compound. A notable model is the neonatal piglet model of short bowel syndrome (SBS) with total resection of the ileum, which is designed to mimic human neonatal SBS researchgate.netnih.gov. In this pharmacological model, this compound treatment enhanced intestinal adaptation, growth, and function. Specifically, treated piglets showed increased intestinal lengthening, greater small-intestinal weight, longer villus height, and greater crypt depth compared to saline-treated controls researchgate.netnih.gov. Studies in mice have also shown that pretreatment and coadministration of apraglutide can reduce chemotherapy-induced gastrointestinal damage and preserve cellular integrity during chemotherapy researchgate.net. Head-to-head studies in rats compared the intestinotrophic effects of apraglutide with other GLP-2 analogs, teduglutide and glepaglutide, demonstrating that apraglutide induced greater intestinotrophic effects at the same doses biospace.com.
Biomarker Identification and Validation in Preclinical Settings for this compound
The identification and validation of biomarkers are crucial for assessing the pharmacological response to this compound in preclinical settings.
Molecular Biomarkers of Pharmacological Response (e.g., citrulline)
Plasma citrulline has been investigated as a molecular biomarker for the pharmacodynamic effects of this compound, particularly as a marker of enterocyte mass researchgate.netnih.gov. Studies have shown that this compound administration leads to a dose-dependent increase in plasma citrulline concentration researchgate.netnih.gov. This increase in citrulline levels is considered to reflect the intestinotrophic effects of the compound, indicating an increase in enterocyte mass researchgate.netnih.gov. Increased plasma citrulline levels have been observed to be sustained for a significant period after administration researchgate.netnih.gov.
Pharmacological Characterization in Preclinical Systems
The pharmacological characterization of this compound in preclinical systems involves understanding its concentration-response relationships and time-dependent effects.
Concentration-Response Relationships in In Vitro and Ex Vivo Models
This compound is characterized as a potent and highly selective GLP-2 agonist with reported EC50 values of 0.03 nM for the human GLP-2 receptor and 0.07 nM for the rat GLP-2 receptor in in vitro settings selleckchem.com. These values indicate high potency at the target receptor. In the context of pharmacodynamic response, dose-dependent increases in plasma citrulline concentration have been observed in studies involving this compound researchgate.netnih.gov. Specifically, higher doses (5-mg and 10-mg) resulted in greater citrulline levels compared to lower doses (1-mg) and placebo researchgate.netnih.gov. PK/PD analysis has indicated that a specific dose (5-mg) induced the maximal citrulline response researchgate.netnih.gov.
Table 1: In Vitro Receptor Binding Potency of this compound
| Receptor | Species | EC50 (nM) |
| hGLP-2 Receptor | Human | 0.03 |
| rGLP-2 Receptor | Rat | 0.07 |
Note: Data derived from in vitro studies selleckchem.com.
Time-Dependent Pharmacodynamic Effects of this compound
The time-dependent pharmacodynamic effects of this compound are characterized by its sustained activity, which is attributed to its design as a long-acting GLP-2 analog nih.gov. Studies have shown that increased plasma citrulline levels, indicative of enterocyte mass effects, were sustained for 10-17 days after the final administration of this compound researchgate.netnih.gov. This prolonged effect supports a less frequent dosing regimen, such as once-weekly administration researchgate.netfirstwordpharma.com. Preclinical studies in animal models of SBS also demonstrated intestinotrophic effects and enhanced adaptation on the intestinal mucosa researchgate.net. These effects, including increased intestinal weight, villus height, and crypt depth, were observed at specific time points after treatment initiation researchgate.netnih.gov. The sustained nature of the pharmacodynamic response differentiates this compound from native GLP-2, which has a much shorter half-life researchgate.net.
Table 2: Sustained Pharmacodynamic Effect of this compound (Citrulline Levels)
| Pharmacodynamic Marker | Effect Observed | Duration After Final Administration |
| Plasma Citrulline | Sustained Increase in Concentration | 10-17 days |
Note: Data derived from studies assessing citrulline levels researchgate.netnih.gov.
Synthetic Methodologies and Chemical Biology of Fe 203799
Strategies for Total Synthesis and Analog Generation of FE 203799
The synthesis of this compound and its analogues primarily relies on established peptide synthesis techniques. As a peptide, its creation involves the controlled coupling of individual amino acids to form the desired sequence.
Retrosynthetic Analysis and Key Intermediate Synthesis
While specific detailed retrosynthetic analyses for this compound are not extensively described in the provided information, the synthesis of peptides of this length and complexity typically employs solid-phase peptide synthesis (SPPS) researchgate.netgoogle.com. This approach involves building the peptide chain sequentially on an insoluble solid support. The key intermediates in SPPS are the protected amino acid building blocks and the growing peptide chain anchored to the resin. Different protected amino acids, including those with L or D configurations, can be incorporated as building blocks researchgate.netresearchgate.net.
Chemo- and Regioselective Transformations in Peptide Synthesis
Peptide synthesis, particularly SPPS, inherently involves highly chemo- and regioselective transformations. Chemoselectivity is crucial in protecting and deprotecting specific functional groups on the amino acids and the growing peptide chain at appropriate steps, ensuring that peptide bond formation occurs only between the desired carboxyl group of one amino acid and the amino group of the growing chain. Regioselectivity is paramount to ensure that the peptide bond forms correctly between the α-carboxyl and α-amino groups, rather than side-chain functionalities. The mention of Fmoc synthesis google.com indicates the use of base-labile protecting groups for the α-amino function, a common strategy for achieving chemoselective coupling in SPPS. While chemical synthesis can have drawbacks, such as the use of strong solvents and hazardous coupling agents, it remains a conventional method for peptide synthesis researchgate.net.
Stereochemical Control and Asymmetric Synthesis Approaches
Stereochemical control is a critical aspect of peptide synthesis, as most amino acids have chiral centers. The incorporation of specific stereochemistry is essential for the biological activity of peptide therapeutics. In the case of this compound, a key modification involves the substitution of Asn at position 11 with D-Phenylalanine (D-Phe) nih.govguidetopharmacology.orgresearchgate.netnih.govnih.gov. This introduction of a D-amino acid at a specific position is a deliberate application of stereochemical control during the synthesis process. Asymmetric synthesis approaches in peptide chemistry allow for the precise control of the stereochemistry at each chiral center, ensuring the correct configuration of the final peptide product and its analogues anu.edu.auchemrxiv.orgrsc.orgccnu.edu.cn. The inclusion of D-amino acids, like D-Phe at position 11 in this compound, is a strategy employed to influence the peptide's properties, including its resistance to enzymatic degradation and pharmacokinetic profile researchgate.netnih.gov.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Analogs
SAR and SPR studies were instrumental in the discovery and optimization of this compound. These studies aimed to understand how modifications to the amino acid sequence and structure of native GLP-2 affected its biological activity and pharmacokinetic properties.
Design and Synthesis of Analogs for SAR Probing
A series of GLP-2 analogues were designed and synthesized to identify compounds with improved characteristics compared to native human GLP-2, particularly focusing on extended half-life and reduced clearance researchgate.netnih.gov. These analogues involved substitutions at various positions. Key substitutions investigated included Gly at position 2, norleucine (Nle) or aminocaproic acid (Ahx) at position 10, and hydrophobic substitutions, such as D-Phe and Leu, at positions 11 and/or 16 nih.govguidetopharmacology.orgresearchgate.netnih.govnih.govresearchgate.net. The synthesis of these analogues allowed for systematic probing of the SAR. This compound (identified as Compound 73 in some studies) emerged from these SAR studies as a candidate for clinical development due to its favorable profile researchgate.netnih.govacs.orgacs.org.
Specific analogues and their properties evaluated during SAR studies are presented in the table below:
| Analog Designation | Sequence Modifications | hGLP-2R Potency (EC50) | Rat Clearance (mL/min/kg) | Selection Status |
| Native hGLP-2 | - | - | Short half-life | Not suitable clinical candidate |
| Compound 2 | Gly2, Nle10 | - | 9.9 | Modified for stability nih.gov |
| Compound 69 | [Gly2,Nle10,D-Thi11,Phe16]hGLP-2-(1-30)-NH2 | < 100 pM | < 0.3 | Displayed desired profile nih.govacs.org |
| Compound 72 | [Gly2,Nle10,D-Phe11,Leu16]hGLP-2-(1-33)-OH | < 100 pM | < 0.3 | Displayed desired profile nih.govacs.org |
| Compound 73 | [Gly2,Nle10,D-Phe11,Leu16]hGLP-2-(1-33)-NH2 | < 100 pM | < 0.3 | Selected for clinical development researchgate.netnih.govacs.orgacs.org |
| Compound 81 | [Gly2,Nle10,D-Phe11,Leu16]hGLP-2-(1-33)-NHEt | < 100 pM | < 0.3 | Displayed desired profile nih.govacs.org |
| Compound 85 | [Gly2,Nle10,D-Phe11,Leu16]hGLP-2-(1-33)-NH-((CH2)2O)4-(CH2)2-CONH2 | < 100 pM | < 0.3 | Displayed desired profile nih.govacs.org |
These studies demonstrated that specific substitutions, particularly the incorporation of hydrophobic residues like D-Phe11 and Leu16, significantly reduced metabolic clearance researchgate.netnih.gov. This improved metabolic clearance was correlated with enhanced plasma protein binding due to increased hydrophobicity nih.gov.
Computational Approaches to SAR Analysis (e.g., QSAR)
Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) analysis, play a role in modern peptide-based drug development researchgate.net. While the provided information does not detail specific QSAR models applied directly to this compound, computational design methods are used in the broader field to predict and optimize peptide properties acs.org. These methods can help in understanding the relationship between structural modifications and biological activity or pharmacokinetic behavior, guiding the design of analogues with desired characteristics. The development of predictive models, including for properties like oral bioavailability, is an area where computational methods are explored acsmedchem.org. Computational approaches contribute to the rational design of peptide therapeutics by providing insights into how structural changes influence interactions with receptors and metabolic enzymes acs.org.
Conformational Analysis and Ligand Design Principles
The conformational analysis of peptides like this compound is critical for understanding their interaction with target receptors and optimizing their biological activity. Due to the size and flexibility of this compound, computational generation of all possible conformers can be challenging. nih.gov However, experimental techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, along with computational methods, are generally employed in peptide conformational studies. acs.orgcore.ac.ukmdpi.com CD measurements, for instance, can provide insights into the secondary structure of peptides in solution, with related GLP-2 analogues showing helical content. acs.org
Ligand design principles applied to this compound focused on modifying the native GLP-2 sequence to achieve a prolonged duration of action and enhanced stability while maintaining high potency and selectivity for the GLP-2 receptor. Structural-activity relationship studies guided the selection of specific amino acid substitutions. researchgate.net The introduction of non-natural amino acids like D-phenylalanine and the modification of natural residues, along with C-terminal amidation, were key design strategies to improve pharmacokinetic properties, such as increased resistance to enzymatic degradation and enhanced plasma protein binding, which correlates with improved metabolic clearance. researchgate.netacs.org Sequence alignments with known GLP-2 analogues also informed the design process. google.com Computational approaches, including alanine (B10760859) scanning and free energy calculations, can be used to evaluate the contribution of individual residues to receptor binding affinity and predict the impact of structural modifications. acs.org
Pharmacokinetics and Drug Metabolism Studies of Fe 203799 Preclinical Focus
Absorption and Distribution Kinetics in Preclinical Models of FE 203799
Preclinical investigations into the absorption and distribution of this compound provide insights into its bioavailability and how it is distributed throughout the body. Studies in various animal models have been utilized to assess these parameters.
In Vitro Permeability Assays (e.g., Caco-2, PAMPA)
In vitro permeability assays, such as those using Caco-2 cell monolayers and Parallel Artificial Membrane Permeability Assay (PAMPA), are commonly employed to predict the intestinal absorption of drug compounds unl.ptevotec.cominnpharmacotherapy.com. Caco-2 cells form a polarized monolayer resembling intestinal epithelial cells and can provide insights into passive diffusion, active transport, and efflux mechanisms, offering a better prediction of human absorption compared to PAMPA, which primarily measures passive diffusion evotec.comnih.gov. While general information on these methods is available, specific data regarding the permeability of this compound in Caco-2 or PAMPA assays was not readily found in the provided search results.
Tissue Distribution and Compartmental Analysis
Tissue distribution studies in preclinical models help determine where a compound is distributed in the body after administration. Compartmental analysis is used to model the movement of the compound between different tissues and organs. Research indicates that this compound has shown effects on intestinal structure and function in preclinical models, suggesting distribution to gut tissue researchgate.netbohrium.com. Studies in rats have compared the pharmacokinetic characteristics of this compound with other GLP-2 analogs, indicating differences in clearance and potentially distribution researchgate.net. However, detailed data on specific tissue concentrations or comprehensive compartmental analysis for this compound in preclinical models were not extensively available in the provided snippets.
Blood-Brain Barrier Penetration Studies (in vitro, ex vivo)
Studies evaluating the penetration of a compound across the blood-brain barrier (BBB) are crucial, particularly for drugs targeting the central nervous system or to assess potential CNS-related side effects. While the primary target of this compound is the GLP-2 receptor, which is predominantly expressed in the gastrointestinal tract, information specifically on in vitro or ex vivo blood-brain barrier penetration studies for this compound was not found in the provided search results researchgate.netpatsnap.com.
Biotransformation Pathways and Metabolite Profiling of this compound
Drug biotransformation, or metabolism, is the process by which a compound is chemically altered in the body. This typically occurs in two phases: Phase I and Phase II metabolism basicmedicalkey.com. Metabolite profiling involves identifying and characterizing the resulting metabolic products.
Phase I and Phase II Metabolism Enzyme Involvement
Phase I metabolism typically involves oxidation, reduction, or hydrolysis reactions, often catalyzed by cytochrome P450 (CYP) enzymes, introducing or exposing functional groups on the compound basicmedicalkey.comusmlestrike.com. Phase II metabolism involves conjugation reactions, where endogenous molecules are added to the compound or its Phase I metabolites, increasing their water solubility and facilitating excretion basicmedicalkey.comusmlestrike.comwashington.edunih.gov. Common Phase II enzymes include UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione (B108866) S-transferases (GSTs) washington.edunih.govpressbooks.pub.
This compound is a peptide, and peptide metabolism often involves proteolytic cleavage. Research indicates that this compound has been designed with amino acid substitutions to increase its resistance to degradation by enzymes like dipeptidyl peptidase-4 (DPP-4), which rapidly inactivates native GLP-2 guidetopharmacology.orgresearchgate.netresearchgate.netnih.gov. This suggests that enzymatic degradation, likely involving peptidases rather than primarily CYP or Phase II conjugating enzymes typically involved in small molecule metabolism, plays a significant role in its biotransformation. Specific details on the involvement of particular Phase I or Phase II enzymes in the metabolism of this compound beyond its resistance to DPP-4 were not detailed in the provided search results.
Identification and Characterization of Major Metabolites
Identification and characterization of major metabolites are essential for understanding a drug's metabolic fate and assessing the potential activity or toxicity of its breakdown products bioivt.combioanalysis-zone.combiorxiv.org. For peptide drugs like this compound, metabolites would likely be smaller peptide fragments resulting from proteolytic cleavage. While the search results highlight the design of this compound for increased metabolic stability, specific information detailing the identified and characterized major metabolites of this compound in preclinical studies was not found guidetopharmacology.orgresearchgate.netnih.gov.
Metabolic Stability Assays (e.g., hepatic microsomes, hepatocytes)
Metabolic stability assays are in vitro studies used to assess the susceptibility of a compound to enzymatic degradation, primarily by liver enzymes. Hepatic microsomes, subcellular fractions containing a high concentration of drug-metabolizing enzymes like cytochrome P450 (CYP) and flavin-containing monooxygenases (FMO), are commonly used to evaluate Phase I metabolism nih.gov. Hepatocytes, intact liver cells, offer a more complete system, encompassing both Phase I and Phase II metabolic pathways, including enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), and reflecting the influence of cellular uptake and efflux transporters nih.govguidetopharmacology.orgnih.gov.
While specific data from hepatic microsome or hepatocyte assays for this compound were not extensively detailed in the search results, the metabolic stability of this compound is highlighted by its resistance to degradation by dipeptidyl peptidase-4 (DPP-4) wikipedia.orguni.lupeptide.ltd. Native GLP-2 is rapidly degraded by DPP-4, resulting in a very short half-life. The structural modifications in this compound, including specific amino acid substitutions, confer increased resistance to DPP-4 breakdown, contributing significantly to its prolonged half-life compared to native GLP-2 peptide.ltd. This enhanced metabolic stability is a key factor enabling less frequent administration uni.lu.
Excretion Routes and Clearance Mechanisms of this compound
Drug excretion is the process by which a drug and its metabolites are eliminated from the body, primarily through renal and biliary pathways. Clearance (CL) is a pharmacokinetic parameter that describes the volume of plasma cleared of the drug per unit of time. Understanding the excretion routes and clearance mechanisms of this compound is vital for predicting its accumulation potential and determining appropriate dosing regimens in different populations.
This compound is characterized by low systemic clearance, which is a major contributor to its long elimination half-life uni.lupeptide.ltd. This low clearance distinguishes it from native GLP-2 and other GLP-2 analogues like teduglutide (B13365) and glepaglutide uni.lupeptide.ltd.
Renal and Biliary Excretion Pathways
Renal excretion involves the elimination of drugs and metabolites via the kidneys through glomerular filtration, tubular secretion, and tubular reabsorption. Biliary excretion involves the transport of drugs and metabolites from the liver into bile, which is then released into the intestinal tract and eliminated in feces. Transporters like P-glycoprotein (Pgp) and multidrug resistance-associated proteins (Mrps) play significant roles in biliary excretion.
Clearance Rate Determination in Preclinical Species
Preclinical studies in various animal species are conducted to determine the clearance rate of a drug candidate. These studies provide valuable data for interspecies comparisons and for predicting human clearance.
Studies in rats have shown that this compound exhibits very low systemic clearance compared to native hGLP-2 and other analogues like teduglutide and glepaglutide peptide.ltd. In rat intravenous pharmacokinetic studies, the clearance rates were reported as 25 mL/kg/min for hGLP-2, 9.9 mL/kg/min for teduglutide, 2.4 mL/kg/min for glepaglutide, and 0.27 mL/kg/min for apraglutide (this compound) peptide.ltd. This demonstrates a significantly lower clearance for this compound in rats. The unique pharmacokinetic profile, including low clearance, was also confirmed in monkey and minipig models peptide.ltd.
Table: Preclinical Clearance Rates of GLP-2 Analogues in Rats
| Compound | Clearance Rate (mL/kg/min) |
| hGLP-2 | 25 |
| Teduglutide | 9.9 |
| Glepaglutide | 2.4 |
| This compound | 0.27 |
This low clearance rate in preclinical species contributes to the prolonged elimination half-life observed for this compound uni.lupeptide.ltd.
Plasma Protein Binding in Preclinical Systems
Plasma protein binding is a critical factor influencing the distribution and clearance of a drug. The extent to which a drug binds to plasma proteins affects the concentration of free, unbound drug available to exert pharmacological effects, be metabolized, or be excreted. High plasma protein binding can lead to a smaller volume of distribution and slower clearance. Equilibrium dialysis is a widely accepted method for assessing plasma protein binding.
This compound demonstrates high plasma protein binding in preclinical systems wikipedia.orguni.lupeptide.ltd. This high binding is a contributing factor to its extended half-life wikipedia.orguni.lupeptide.ltd. The increased hydrophobicity resulting from specific amino acid substitutions in this compound is correlated with enhanced plasma protein binding uni.lu. While a specific percentage of plasma protein binding in preclinical species was not consistently provided across all search results, the high binding is consistently mentioned as a characteristic of FE 270399's pharmacokinetic profile wikipedia.orguni.lupeptide.ltd. One source indicates a high plasma protein binding of 99.8% wikipedia.org.
Table: Key Preclinical Pharmacokinetic Characteristics of this compound
| Characteristic | Finding |
| Metabolic Stability | Resistant to DPP-4 degradation wikipedia.orguni.lupeptide.ltd |
| Systemic Clearance | Low in rat, monkey, and minipig uni.lupeptide.ltd |
| Plasma Protein Binding | High (e.g., 99.8%) wikipedia.orguni.lupeptide.ltd |
| Elimination Half-life | Prolonged compared to native GLP-2 and other analogues wikipedia.orguni.lupeptide.ltd |
Interactions and Combinatorial Approaches with Fe 203799
Compound-Compound Interactions in Preclinical Models
Preclinical studies have explored the potential for FE 203799, or the native GLP-2 peptide, to interact with other therapeutic agents, aiming to identify beneficial combinations that enhance therapeutic outcomes. These investigations provide insights into potential synergistic or additive effects in relevant disease models.
Synergistic and Antagonistic Effects in Combination Research
Research in neonatal piglet models of short bowel syndrome has demonstrated synergistic effects when GLP-2 is co-administered with epidermal growth factor (EGF). This combination therapy induced intestinal lengthening and decreased permeability, offering benefits beyond the intestinotrophic effects observed with GLP-2 alone. nih.govzhanggroup.org These findings suggest a potential for synergistic interactions between GLP-2 analogues like this compound and growth factors involved in intestinal adaptation.
Furthermore, studies in mice have indicated that pretreatment and coadministration of apraglutide can reduce chemotherapy-induced gastrointestinal damage and preserve cellular integrity during chemotherapy. biosensis.com This suggests a protective or synergistic effect where apraglutide may mitigate the adverse effects of cytotoxic agents on the intestinal mucosa.
While the research highlights potential synergistic or protective interactions, the available information does not explicitly detail antagonistic effects of this compound in combination research within preclinical models.
Drug-Drug Interaction Potential (e.g., CYP inhibition/induction)
The potential for drug-drug interactions, particularly those mediated by cytochrome P450 (CYP) enzymes, is a critical aspect of evaluating new drug candidates. CYP enzymes play a significant role in the metabolism of many drugs. guidetopharmacology.orgwikidata.orgguidetopharmacology.org Inhibition or induction of these enzymes by a co-administered drug can alter the pharmacokinetics of other medications, potentially leading to altered efficacy or increased toxicity. guidetopharmacology.orgwikidata.org
During the development of peptide analogues, including those related to GLP-2, the assessment of cytochrome P450 inhibition potential is a standard evaluation. wikipedia.org While specific detailed data on this compound's direct CYP inhibition or induction profile is not extensively provided in the reviewed literature, the selection of this compound for clinical development implies that its potential for significant CYP-mediated drug interactions would have been evaluated and deemed acceptable. guidetopharmacology.orgwikipedia.org The importance of developing drug candidates that are not potent CYP inhibitors or inducers is recognized to minimize the likelihood of clinically significant drug interactions. guidetopharmacology.orgguidetopharmacology.org
Interaction with Biological Macromolecules (Excluding Primary Targets)
Off-target Binding and Selectivity Profiling
This compound is characterized as a selective agonist for the human GLP-2 receptor. nih.gov Selectivity profiling is a crucial part of drug development to assess potential binding to off-target receptors or enzymes, which could lead to unintended pharmacological effects. Studies have evaluated the selectivity of this compound and related analogues against other receptors, such as the human GLP-1 receptor (hGLP-1R) and human glucagon (B607659) receptor (hGCGR). nih.govwikipedia.org Demonstrating selectivity for the GLP-2 receptor over these related targets is important for ensuring that the observed therapeutic effects are primarily mediated through the intended pathway and to minimize potential off-target-related adverse effects.
Another notable interaction with a biological macromolecule is the high plasma protein binding exhibited by this compound. nih.gov High plasma protein binding can influence the distribution and clearance of a drug, contributing to a longer half-life. This characteristic is a factor in the pharmacokinetic profile of this compound, enabling less frequent dosing compared to native GLP-2. nih.govnih.govnih.gov
Combinatorial Research Strategies with this compound
The therapeutic potential of this compound is also being explored in combination with other agents, particularly in the context of complex conditions like SBS and GvHD where multiple pathological mechanisms may be involved.
Rational Design of Preclinical Combination Therapies
The rational design of therapeutic peptides, including GLP-2 analogues like this compound, involves modifying their structure to improve pharmacokinetic properties such as stability and half-life. nih.govprobes-drugs.org This rational approach extends to the design of combination therapies, where agents with complementary mechanisms of action are combined to achieve enhanced therapeutic outcomes or address different aspects of a disease.
Preclinical studies investigating the synergistic effects of GLP-2 and EGF in SBS piglet models exemplify a rational design strategy for combination therapy, combining a gut-trophic peptide with a growth factor known to influence intestinal development. nih.govzhanggroup.org This approach is based on the understanding of the biological pathways involved in intestinal adaptation.
In a clinical context, apraglutide is being investigated in combination with ruxolitinib (B1666119) for the treatment of steroid-refractory gastrointestinal acute GvHD in a Phase 2 trial. This combination likely represents a rational strategy targeting both the intestinotrophic needs addressed by apraglutide and the inflammatory and immune-mediated aspects of GvHD addressed by ruxolitinib, a JAK inhibitor.
Summary of Preclinical and Clinical Combination Studies Mentioned:
| Combination Partner | Model/Trial Type | Indication Studied | Observed Effect(s) | Reference(s) |
| EGF | Preclinical (Neonatal Piglet Model) | Short Bowel Syndrome | Synergistic intestinal lengthening, decreased permeability | nih.govzhanggroup.org |
| Chemotherapy | Preclinical (Mice) | Chemotherapy-induced GI damage | Reduced GI damage, preserved cellular integrity | biosensis.com |
| Ruxolitinib | Clinical (Phase 2 Trial) | Steroid-refractory GI Acute GvHD | Being investigated (results compared favorably to control cohort in interim analysis) |
Advanced Analytical and Characterization Methodologies for Fe 203799
Spectroscopic Techniques for Structural Elucidation of FE 203799 and its Analogs
Spectroscopic methods are fundamental in determining the chemical structure of compounds. For peptides, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly informative. UV-Vis and IR spectroscopy can also provide complementary data on the presence of certain functional groups and electronic transitions. Structure elucidation in chemistry often involves combining information from various spectroscopic and spectrometric techniques, including IR, UV-Vis, 1D and 2D NMR, and MS. anu.edu.auinstitut-kuhlmann.de
Chromatographic Methods for Purity Assessment and Quantification of this compound (e.g., HPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of peptide samples and quantifying the amount of the compound present. HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
HPLC is a standard method for purity analysis of peptides. nih.gov For this compound (Apraglutide), purity is typically assessed by HPLC, with reported purities often being high, such as ≥98.0% or 99.74%. chemicalbook.comselleckchem.com Analytical HPLC of purified peptides can reveal a purity typically greater than 95%. nih.gov The identity of peaks observed in HPLC can be confirmed by coupling HPLC with mass spectrometry (LC/MS). institut-kuhlmann.de This combined approach allows for both separation and mass-based identification of the components.
Data on HPLC purity for this compound is available from various sources:
| Source | Reported Purity (HPLC) |
| ChemicalBook | ≥98.0% |
| Selleck Chemicals | 99.74% |
| MedchemExpress.com | 98.69% medchemexpress.com, 99.33% medchemexpress.com |
These data indicate that HPLC is routinely employed to ensure the high purity of this compound preparations used in research and development.
Crystallography and Structural Biology of this compound-Biomolecule Complexes
Crystallography, particularly X-ray crystallography, provides high-resolution three-dimensional structural information about molecules and their complexes. This technique is invaluable for understanding how a compound interacts with its biological target at the atomic level. Structural biology approaches, including crystallography, are used to study the interactions of ligands with G protein-coupled receptors (GPCRs), which include the GLP-2 receptor targeted by this compound. core.ac.uk
While X-ray crystallography is a powerful tool for determining the structure of biomolecule complexes anu.edu.aucore.ac.uk, specific crystal structures of this compound bound to its receptor or other biomolecules were not found in the immediate search results. However, studies on other peptide ligands and their receptors demonstrate the utility of this technique in understanding binding modes and informing drug development. core.ac.ukpeptidetherapeutics.org The PubChem entry for this compound notes that 3D conformer generation is disallowed due to the peptide's size and flexibility, which can pose challenges for certain structural studies. nih.gov
Biophysical Characterization of this compound Interactions (e.g., SPR, ITC)
Biophysical techniques are used to study the quantitative aspects of molecular interactions, such as binding affinity, kinetics, and thermodynamics. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are common methods employed for this purpose.
SPR is a label-free technique that measures the binding of a molecule in solution to a ligand immobilized on a sensor surface, providing information on binding kinetics (association and dissociation rates) and affinity. diva-portal.orgvetmeduni.ac.at ITC directly measures the heat released or absorbed during a molecular binding event, allowing for the determination of binding affinity, stoichiometry, enthalpy, and entropy. vetmeduni.ac.at
Biophysical characterization is crucial for understanding the interaction between this compound and its target, the GLP-2 receptor. Studies have characterized the pharmacological profile of apraglutide, confirming its activity as a GLP-2 receptor agonist. selleckchem.comresearchgate.netresearchgate.net Apraglutide is described as a potent and highly selective GLP-2 agonist with reported EC50 values for human and rat GLP-2 receptors. selleckchem.comselleckchem.com While the search results confirm the use of biophysical methods in characterizing GLP-2 analogues and their receptor interactions diva-portal.orgvetmeduni.ac.atresearchgate.netacs.org, specific detailed data from SPR or ITC experiments for this compound itself were not explicitly provided in the retrieved snippets, beyond its potency (EC50 values). Studies have investigated the pharmacokinetic and pharmacodynamic profiles of apraglutide, which are related to its interaction and effects in biological systems. nih.govresearchgate.net
Computational and Theoretical Studies of Fe 203799
Molecular Docking and Dynamics Simulations of FE 203799
Molecular docking and dynamics simulations are powerful tools used to predict and analyze the binding of a ligand, such as this compound, to its target receptor, the GLP-2 receptor medchemexpress.commdpi.com. These methods provide dynamic insights into the molecular recognition process and the stability of the resulting complex.
Ligand-Target Binding Prediction and Affinity Assessment
Molecular docking is employed to predict the preferred binding orientation (pose) of this compound within the GLP-2 receptor binding site and to estimate the binding affinity nih.govdovepress.com. This involves computationally evaluating the interaction energy between the ligand and the receptor in various possible conformations and orientations. Studies on GLP-2 receptor agonists, including analogs like this compound, utilize docking to understand key interactions that contribute to potent and selective binding acs.org.
Conformational Sampling and Free Energy Calculations
Molecular dynamics simulations extend docking by simulating the dynamic behavior of the ligand-receptor complex over time in a simulated physiological environment medchemexpress.comfrontiersin.org. These simulations allow for the exploration of different conformational states of both this compound and the GLP-2 receptor, providing a more realistic picture of their interaction researchgate.net. Conformational sampling helps identify stable binding poses and understand the flexibility of the peptide within the binding site researchgate.net. Free energy calculations, often performed in conjunction with molecular dynamics, provide a more rigorous assessment of the binding affinity by considering the thermodynamic contributions to the binding process researchgate.net. For GLP-2 analogs, MD simulations have revealed key conformational behaviors and interactions within a biological environment researchgate.net.
Pharmacophore Modeling and Virtual Screening for this compound Analogs
Pharmacophore modeling involves creating a 3D representation of the essential features of a molecule (or a set of molecules) required for binding to a specific biological target dovepress.comfrontiersin.org. These features can include hydrogen bond donors and acceptors, hydrophobic centers, and charged regions.
Pharmacophore models derived from known GLP-2 receptor agonists can be used to perform virtual screening of large databases of chemical compounds to identify potential new this compound analogs with similar binding properties dovepress.comfrontiersin.org. This in silico screening approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally, accelerating the drug discovery process dovepress.com. Different strategies for pharmacophore modeling and virtual screening exist depending on the available information about the target and known ligands dovepress.com.
Quantum Chemical Calculations of Electronic Structure and Reactivity of this compound
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed insights into the electronic structure and reactivity of molecules like this compound nrel.govresearchgate.net. These calculations can determine properties such as charge distribution, molecular orbitals, and potential reaction pathways.
Machine Learning Approaches for Compound Optimization and Prediction in this compound Research
Machine learning (ML) techniques are increasingly being applied in various stages of drug discovery and development, including compound optimization and prediction of properties mednexus.orgnih.govresearchgate.net. In the context of this compound research, ML approaches can be utilized to analyze complex biological and chemical data to identify patterns and make predictions.
ML models can be trained on datasets containing information about the structure, activity, and pharmacokinetic properties of this compound and other GLP-2 analogs to predict the potential efficacy, half-life, or other relevant characteristics of new, untested compounds mednexus.orgnih.govresearchgate.net. These models can aid in the design of optimized this compound analogs with improved therapeutic profiles mednexus.org. Furthermore, ML can be used to analyze high-throughput screening data and prioritize compounds for further experimental testing mednexus.org. The application of ML in peptide research, including the prediction of peptide activity, is an active area of research researchgate.net.
Translational Research and Future Directions for Fe 203799 Preclinical Focus
Identification of Novel Therapeutic Indications in Preclinical Contexts
Preclinical studies have been instrumental in identifying and validating potential therapeutic indications for FE 203799. A major focus has been on Short Bowel Syndrome with Intestinal Failure (SBS-IF), a condition resulting from extensive surgical resection of the small intestine. researchgate.netpharmaceutical-technology.comozmosi.com In animal models of SBS-IF, including rats, mice, and neonatal piglets, this compound has demonstrated the ability to enhance intestinal adaptation and linear growth. glpbio.commedchemexpress.comresearchgate.netarctomsci.com This includes observed increases in mucosal mass and villus height, critical indicators of improved intestinal function and absorptive capacity. researchgate.net
Beyond SBS-IF, preclinical investigations have explored the potential of this compound in mitigating chemotherapy-induced gastrointestinal damage. Studies in mice have indicated that pretreatment and coadministration of apraglutide can reduce damage to the GI tract caused by chemotherapy and help preserve cellular integrity. researchgate.net Graft-versus-Host Disease (GvHD), another condition affecting the gastrointestinal system, represents another area where preclinical and subsequent clinical development of this compound has been pursued. nih.govpharmaceutical-technology.comresearchgate.netozmosi.comresearchgate.netspringer.comnih.gov
Development of Advanced Preclinical Models for this compound Evaluation
The preclinical evaluation of this compound has relied on a range of animal models designed to mimic human disease conditions. For SBS-IF, neonatal piglets undergoing total resection of the ileum have been utilized as a relevant model to study intestinal growth and adaptation following significant bowel loss. glpbio.commedchemexpress.comresearchgate.netarctomsci.com These models allow for the assessment of macroscopic changes like intestinal lengthening and weight, as well as microscopic changes such as villus height and crypt depth. glpbio.commedchemexpress.comarctomsci.com
Studies in rats and mice have also been employed to investigate the intestinotrophic effects of this compound in both healthy animals and those with induced intestinal injury or models of SBS-IF. researchgate.net These models have provided valuable data on the compound's impact on intestinal structure and function at a more fundamental level and have supported the findings observed in larger animal models. researchgate.net
Table 1: Preclinical Findings of this compound in a Neonatal Piglet Model of SBS
| Parameter | Saline Group (Control) | This compound Group (5 mg/kg) | Observation | Source |
| Intestinal Lengthening | - | Exhibited | Increased intestinal length | glpbio.commedchemexpress.comarctomsci.com |
| Small-Intestinal Weight | - | Greater | Increased small intestine weight | glpbio.commedchemexpress.comarctomsci.com |
| Villus Height | - | Longer | Increased villus height | glpbio.commedchemexpress.comarctomsci.com |
| Crypt Depth | - | Greater | Increased crypt depth | glpbio.commedchemexpress.comarctomsci.com |
| Fecal Fat Losses | - | Significantly Lower | Reduced fat malabsorption | glpbio.comarctomsci.com |
| Fecal Energy Losses | - | Significantly Lower | Reduced energy malabsorption | glpbio.comarctomsci.com |
Note: Data is based on observations reported in the provided sources for a study where treatments were administered subcutaneously on days 0 and 4 post-surgery, with assessment on day 7.
Strategies for Overcoming Preclinical Research Challenges for Peptidic Compounds
Peptidic compounds like this compound inherently face challenges in preclinical research and drug development, primarily due to their susceptibility to proteolytic degradation and relatively short half-lives in vivo. frontiersin.orggoogle.com These factors can impact their bioavailability and require specific administration routes, such as subcutaneous injection, rather than oral administration. pharmaceutical-technology.comozmosi.comfrontiersin.org
To address these limitations during the development of this compound, medicinal chemistry strategies were employed. The design of this compound involved specific amino acid substitutions compared to native GLP-2, including Ala2>Gly, Met10>Ahx (aminocaproic acid), Asn11>D-Phe, and Asn16>Leu. nih.govresearchgate.netfigshare.com The incorporation of Ahx at position 10 and hydrophobic residues like D-Phe at position 11 and Leu at position 16, along with C-terminal amidation, were deliberate modifications aimed at increasing the peptide's circulating half-life and reducing its degradation by proteolytic enzymes, such as dipeptidyl peptidase-IV (DPP-IV). nih.govresearchgate.netfigshare.com These modifications resulted in a compound with low systemic clearance and high plasma protein binding, contributing to its prolonged action and enabling less frequent dosing in preclinical studies. researchgate.netresearchgate.netnih.govfigshare.com
Future Avenues in Chemical Biology and Medicinal Chemistry of this compound
The successful preclinical development of this compound highlights the significant role of chemical biology and medicinal chemistry in optimizing peptide therapeutics. Future avenues in these fields related to this compound and similar GLP-2 analogues could involve further exploration of structure-activity relationships to potentially enhance target specificity, improve stability, or modulate pharmacokinetic properties even further. researchgate.netfigshare.comacs.org
Q & A
Q. What is the mechanism of action of FE 203799 (Apraglutide) in intestinal adaptation?
this compound is a synthetic 33-amino acid peptide and long-acting glucagon-like peptide-2 (GLP-2) analogue. It activates the GLP-2 receptor (GLP-2R), promoting intestinal epithelial proliferation, crypt cell survival, and mucosal growth. In neonatal piglet models of short bowel syndrome (SBS), this compound enhances intestinal adaptation by increasing villus height, crypt depth, and small-intestinal weight, while reducing fecal fat/energy losses .
Q. What experimental models are validated for studying this compound’s efficacy?
The neonatal Duroc piglet model with total ileal resection is the gold standard. Piglets (2–5 days old, 2–2.6 kg) receive subcutaneous injections of this compound (5 mg/kg/dose) on postsurgical days 0 and 3. Key outcomes measured on day 7 include intestinal length, histomorphometry (villus height, crypt depth), and fecal energy loss .
Q. What are the critical parameters to assess this compound’s therapeutic effects in vivo?
- Primary endpoints : Intestinal lengthening, small-intestinal weight.
- Secondary endpoints : Villus height (µm), crypt depth (µm), fecal fat content (mg/g), and plasma citrulline levels (biomarker of intestinal absorptive capacity).
- Methodology : Histological staining (e.g., H&E), bomb calorimetry for fecal energy, and LC-MS for pharmacokinetic (PK) analysis .
Advanced Research Questions
Q. How can researchers optimize dosing regimens for this compound in preclinical studies?
- Dose selection : Start with 5 mg/kg (validated in piglets) and test lower doses (1–3 mg/kg) to establish a dose-response curve.
- Frequency : Subcutaneous administration every 3–4 days (based on its 30-hour half-life in humans) to maintain therapeutic plasma levels .
- Combination therapy : Pair with probiotics or parenteral nutrition to assess synergistic effects on intestinal adaptation .
Q. What methodologies address this compound’s metabolic stability and plasma protein binding?
this compound’s extended half-life (~30 hours in humans) results from structural modifications:
Q. How do researchers reconcile discrepancies in this compound’s molecular weight across studies?
Reported molecular weights vary (3,765.25 g/mol vs. 3,879.27 g/mol) due to trifluoroacetate (TFA) salt presence. For accurate characterization:
- Use high-resolution mass spectrometry (HRMS) or MALDI-TOF.
- Specify salt form (e.g., this compound vs. This compound TFA) in experimental protocols .
Q. What strategies mitigate variability in this compound’s solubility for in vivo studies?
- In vitro solubility : ~66.67 mg/mL in water.
- In vivo formulations : Use 20% SBE-β-CD in saline for subcutaneous delivery (10:90 DMSO:saline ratio). For oral studies, suspend in 0.5% CMC-Na. Validate solubility via dynamic light scattering (DLS) .
Contradictory Data and Methodological Challenges
Q. How should researchers interpret conflicting PK/PD data between animal models and human trials?
- Animal-human translation : Piglet studies show linear intestinal growth at 5 mg/kg, but human Phase I trials used lower doses (0.03–3 mg) with weekly dosing. Adjust for allometric scaling (body surface area) and interspecies GLP-2R affinity differences .
- Validation : Cross-reference with teduglutide (another GLP-2 analogue) to establish comparative efficacy thresholds .
Q. What analytical methods resolve discrepancies in this compound’s structural characterization?
- Peptide sequencing : Use Edman degradation or LC-MS/MS to confirm amino acid sequence.
- Purity : HPLC with UV detection (214 nm) and charged aerosol detection (CAD) to quantify impurities.
- Stability : Accelerated degradation studies (40°C/75% RH) to assess aggregation or oxidation .
Experimental Design and Data Analysis
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?
Q. How can researchers validate this compound’s target engagement in novel applications (e.g., graft-versus-host disease)?
- GLP-2R knockout models : Compare wild-type vs. GLP-2R<sup>−/−</sup> mice to confirm receptor specificity.
- Biomarkers : Measure plasma GLP-2R agonists (ELISA) and intestinal IGF-1 expression (qPCR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
